molecular formula C14H9BrN2O3S2 B2479661 Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-71-8

Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2479661
CAS No.: 887902-71-8
M. Wt: 397.26
InChI Key: RTLDGAPOAFELMA-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and a bromine substituent

Properties

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S2/c1-20-13(19)7-2-3-8-10(6-7)22-14(16-8)17-12(18)9-4-5-11(15)21-9/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLDGAPOAFELMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-bromo-2-thiophenecarboxylic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with 2-aminobenzo[d]thiazole-6-carboxylic acid under appropriate conditions to form the desired amide bond. The final step involves esterification to yield the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the thiophene ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reagent/ConditionsProductYieldSource
Sodium methoxide (MeOH, 60°C)Methoxy-substituted thiophene derivative78%
Piperidine (DMF, reflux)Piperidinyl-substituted analog65%
Potassium thioacetate (THF, RT)Thioacetate intermediate for further functionalization82%

This reactivity aligns with trends observed in bromothiophene derivatives, where bromine serves as a leaving group for SNAr mechanisms .

Ester Hydrolysis

The methyl ester at position 6 of the benzo[d]thiazole ring undergoes hydrolysis to yield carboxylic acid derivatives:

ConditionsProductApplicationSource
2M NaOH (aq.), 80°C, 6hCarboxylic acidPrecursor for amide couplings
LiOH·H₂O (THF/H₂O), RT, 12hLithium carboxylate saltIntermediate in metal-catalyzed reactions

The ester group’s hydrolysis is critical for generating bioactive metabolites or further derivatization .

Cross-Coupling Reactions

The bromothiophene moiety participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiaryl derivatives70%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated thiophene analogs65%

These reactions enable the introduction of aryl, alkenyl, or alkynyl groups for structure-activity relationship (SAR) studies .

Cyclization and Condensation

The benzo[d]thiazole core facilitates cyclization under acidic or oxidative conditions:

Reagent/ConditionsProductKey ApplicationSource
PPA (polyphosphoric acid), 120°CFused thiazolo[5,4-b]thiophene systemEnhanced π-conjugation for optoelectronic materials
FeCl₃ (CH₂Cl₂, RT)Oxidative dimerization productPotential kinase inhibitor scaffold

Cyclization reactions exploit the electron-rich thiazole and thiophene rings for heterocyclic expansion .

Functional Group Interconversion

The amide linkage undergoes selective transformations:

ReactionConditionsProductYieldSource
Reduction (LiAlH₄, THF, 0°C)Amine derivativeIntermediate for prodrug synthesis55%
Grignard addition (MeMgBr, Et₂O)Tertiary alcoholStereochemical diversification60%

Stability and Side Reactions

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to debromination (20% loss in 24h) .

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and HBr (TGA-DSC data).

Key Research Findings

  • Suzuki Coupling Efficiency : Electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) exhibit higher yields (70–75%) than electron-rich analogs (45–50%) .

  • Solvent Effects : DMF enhances nucleophilic substitution rates compared to THF due to polar aprotic stabilization .

  • Biological Implications : Alkoxy-substituted derivatives show 3–5× improved CDK2 inhibition (IC₅₀ = 0.8–1.2 µM vs. 4.5 µM for parent compound) .

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of benzothiazole, including methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate, exhibit significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) . The compound's structure allows it to interact effectively with bacterial targets, enhancing its efficacy as an antibiotic.

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The presence of the bromothiophene moiety is believed to enhance these effects, making the compound a candidate for further development as an anticancer drug.

Structure-Activity Relationship Studies

Optimization of Biological Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of compounds related to this compound. For instance, modifications to the thiophene ring and carboxamide group have been shown to significantly influence potency and selectivity against specific biological targets . These insights are essential for guiding future synthetic efforts aimed at developing more effective derivatives.

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves several key reactions, including diazo-coupling and Knoevenagel condensation . These methods allow for the efficient construction of the compound while maintaining high yields. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of synthesized compounds.

Case Studies

Study Findings Implications
Study on Antimicrobial Activity Methyl derivatives exhibited significant inhibition against M. tuberculosisPotential for development as a novel anti-tubercular agent
SAR Analysis Modifications led to enhanced potency in certain derivativesGuides future drug design strategies
Anticancer Efficacy Study Induced apoptosis in cancer cell linesSuggests further investigation into therapeutic applications

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to its combination of a thiazole ring, a thiophene ring, and a bromine substituent, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring , a thiophene ring , and a bromine substituent , which contribute to its distinct electronic and steric properties. These characteristics make it a valuable candidate for various applications in research and industry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The compound has shown promising results against a range of bacterial strains.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.120.25
Escherichia coli0.250.50
Candida albicans0.060.12

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial and antifungal activity, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, such as MurB in E. coli, contributing to its antibacterial effects.
  • Signal Transduction Pathways : It potentially alters signal transduction pathways involved in cell proliferation and apoptosis, which could explain its anticancer properties .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The research highlighted that derivatives with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts . The study utilized molecular docking simulations to predict binding affinities to target enzymes, reinforcing the hypothesis that structural modifications significantly influence biological activity.

Anticancer Activity Evaluation

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsYield ImpactReference
SolventTHF/DMF for amidation; MeOH for esterificationTHF improves solubility (77% yield)
Temperature60–80°C for amidation; RT for esterificationHigher temps reduce side products
CatalystNa₂CO₃ or Et₃N for amide couplingBase increases nucleophilicity (73% yield)
PurificationFlash chromatography (DCM/MeOH/NH₄OH)Reduces impurities by 20%

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. Key signals include:
    • Thiophene protons: δ 7.30–7.50 ppm (J = 3.5–4.0 Hz) .
    • Benzo[d]thiazole C=O: ~167 ppm in ¹³C NMR .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 413.2) and purity (>98%) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

How can researchers resolve discrepancies in NMR data when synthesizing novel derivatives?

Advanced Research Question
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The thiazole ring’s electron-rich nature can lead to keto-enol tautomerism, altering δ values .
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ may shift amide protons by 0.5–1.0 ppm .
    Resolution Strategies :

Use 2D NMR (COSY, HSQC) to assign ambiguous protons .

Compare with computational predictions (DFT calculations for expected δ values) .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Models charge distribution to identify electrophilic sites (e.g., C-2 on thiophene). B3LYP/6-31G* level predicts activation energies for SNAr reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (amide carbonyl, thiazole C-6) prone to nucleophilic attack .

Q. Case Study :

Reaction SiteCalculated ΔG‡ (kcal/mol)Experimental Yield
Thiophene C-5 (Br)22.375%
Benzothiazole C-428.1<10%

How does modifying substituents on the benzothiazole core affect biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (Br, Cl) : Enhance DNA gyrase inhibition (IC₅₀ = 0.8 μM vs. 12.3 μM for unsubstituted analogs) .
  • Methoxy vs. methyl groups : Methoxy improves solubility but reduces membrane permeability (logP increases by 0.5) .

Q. Validation Methods :

  • ANOVA : Compare IC₅₀ values across derivatives (p < 0.05 threshold) .
  • Molecular Docking : Assess binding to Acinetobacter baumannii gyrase (PDB: 6RKY) .

What are the key considerations for ensuring reproducibility in multi-step synthesis?

Basic Research Question

  • Moisture Sensitivity : Use Schlenk lines for amide coupling to prevent hydrolysis .
  • Intermediate Stability : Store 2-aminobenzo[d]thiazole intermediates at −20°C to avoid oxidation .
  • Catalyst Purity : Screen Pd/C for residual moisture (<0.1% w/w) to prevent dehalogenation .

What strategies address low yields during amide coupling steps?

Advanced Research Question
Common issues and solutions:

IssueSolutionYield Improvement
Incomplete activationUse HOBt/DCC for carboxyl activation+25%
Competing hydrolysisAnhydrous DMF, molecular sieves+15%
Steric hindranceMicrowave-assisted synthesis (100°C, 10 min)+30%

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